N-Desmethyl Toremifene Hydrochloride Salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

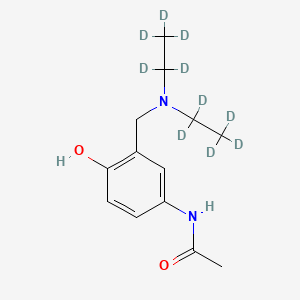

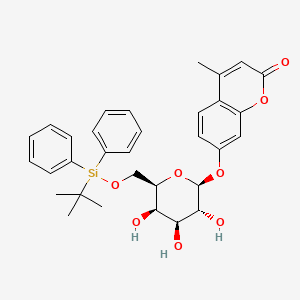

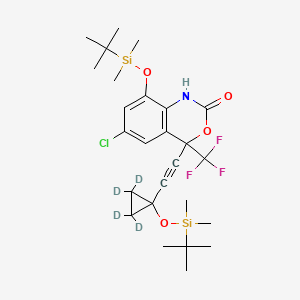

“N-Desmethyl Toremifene Hydrochloride Salt” is a metabolite of Toremifene . It belongs to the Toremifene API family . The molecular formula is C25 H26 Cl N O . H Cl and the molecular weight is 428.39 .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation:Cl.CNCCOc1ccc (cc1)\\C (=C (\\CCCl)/c2ccccc2)\\c3ccccc3 . The InChI representation is InChI=1S/C25H26ClNO.ClH/c1-27-18-19-28-23-14-12-22 (13-15-23)25 (21-10-6-3-7-11-21)24 (16-17-26)20-8-4-2-5-9-20, 1H/b25-24-, /h2-15,27H,16-19H2,1H3 . Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula (C25 H26 Cl N O . H Cl) and molecular weight (428.39) .Aplicaciones Científicas De Investigación

Overview of Toremifene

Toremifene, a chlorinated derivative of tamoxifen, is primarily used for the treatment of advanced breast cancer in postmenopausal women. Clinical trials have demonstrated its efficacy as comparable to tamoxifen, with similar rates of objective responses in patients. Both drugs share a tolerability profile, with common adverse effects including hot flushes, nausea, and dizziness. Preclinical studies suggest a lower carcinogenic potential for toremifene, potentially making it a preferable option for long-term treatments, although further clinical confirmation is needed (Wiseman & Goa, 1997).

Pharmacological Properties and Clinical Efficacy

Toremifene citrate, developed over 20 years ago, aimed at achieving similar efficacy to tamoxifen with an improved safety profile. While studies to date have not conclusively proven a clear safety advantage, clinical data support the efficacy and safety of toremifene for breast cancer treatment in postmenopausal patients. Toremifene and tamoxifen have different pharmacokinetic profiles and metabolic pathways, which may offer therapeutic advantages in certain cases (Vogel et al., 2014).

Safety and Genotoxicity

Toremifene has been studied for its safety profile in comparison with tamoxifen. While tamoxifen is known to be genotoxic and carcinogenic, toremifene has shown some positive findings for genotoxicity but was not found to be an initiating carcinogen in experimental animals. This suggests a superior nonclinical safety profile for toremifene, although long-term effects in humans still require further study to confirm improved safety (Williams Gm & J. Am, 1997).

Applications in Other Conditions

Beyond breast cancer, toremifene has been evaluated for its potential in preventing prostate cancer and treating dyspareunia associated with vulvar and vaginal atrophy due to menopause. Its role in these conditions highlights the versatility of its application in managing hormone-sensitive conditions. Studies suggest that selective estrogen receptor modulators like toremifene can significantly influence treatment outcomes in these areas, emphasizing the importance of patient selection and ongoing monitoring (Thompson, 2007).

Safety and Hazards

“N-Desmethyl Toremifene Hydrochloride Salt” is classified as Acute Toxicity, Oral (Category 4), Eye Damage/Irritation (Category 1), Hazardous to the Aquatic Environment, Acute Hazard (Category 1), and Hazardous to the Aquatic Environment, Long-Term Hazard (Category 3) . It is harmful if swallowed and causes serious eye damage . It is very toxic to aquatic life and harmful to aquatic life with long-lasting effects .

Mecanismo De Acción

Target of Action

N-Desmethyl Toremifene Hydrochloride Salt is a metabolite of Toremifene . Toremifene is a selective estrogen receptor modulator (SERM) and a nonsteroidal antiestrogen used to treat estrogen receptor positive breast cancer . It possesses tissue-specific actions: it has estrogenic (agonist) activity on the cardiovascular system and on bone tissue and it has weak estrogenic effects on uterine tissue, however, it also has antiestrogenic (estrogen-antagonist) activity on breast tissue .

Mode of Action

Toremifene is a nonsteroidal triphenylethylene derivative. It binds to estrogen receptors and may exert estrogenic, antiestrogenic, or both activities, depending upon the duration of treatment, animal species, gender, target organ, or endpoint selected . It competitively binds to estrogen receptors on tumors and inhibits the growth-stimulating effects of estrogen .

Biochemical Pathways

The drug sensitizes the pituitary to the action of the gonadotrophins; the LHRH-induced FSH and LH release showed a considerably increasing tendency during the toremifene therapy . Estradiol levels decreased statistically significantly and SHBG levels showed a statistically significant increase .

Pharmacokinetics

Toremifene is well absorbed . .

Result of Action

As a metabolite of toremifene, it may share similar effects, such as antiestrogenic activity on breast tissue, leading to inhibition of the growth-stimulating effects of estrogen .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of N-Desmethyl Toremifene Hydrochloride Salt involves the reduction of the parent compound Toremifene to N-Desmethyl Toremifene followed by the formation of its hydrochloride salt.", "Starting Materials": [ "Toremifene", "Lithium aluminium hydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Toremifene is dissolved in methanol and reacted with lithium aluminium hydride at room temperature to obtain N-Desmethyl Toremifene.", "Step 2: The reaction mixture is quenched with water and the resulting mixture is extracted with ethyl acetate.", "Step 3: The organic layer is separated and washed with water, dried over sodium sulfate and concentrated under reduced pressure to obtain N-Desmethyl Toremifene as a white solid.", "Step 4: N-Desmethyl Toremifene is dissolved in hydrochloric acid and the resulting solution is stirred at room temperature for a few hours to obtain N-Desmethyl Toremifene Hydrochloride Salt.", "Step 5: The salt is filtered, washed with water and dried under vacuum to obtain the final product." ] } | |

Número CAS |

176671-73-1 |

Fórmula molecular |

C25H27Cl2NO |

Peso molecular |

428.397 |

Nombre IUPAC |

2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine;hydrochloride |

InChI |

InChI=1S/C25H26ClNO.ClH/c1-27-18-19-28-23-14-12-22(13-15-23)25(21-10-6-3-7-11-21)24(16-17-26)20-8-4-2-5-9-20;/h2-15,27H,16-19H2,1H3;1H/b25-24-; |

Clave InChI |

XSYDBYOGXKDAHE-BJFQDICYSA-N |

SMILES |

CNCCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3.Cl |

Sinónimos |

2-[4-[(1Z)-4-Chloro-1,2-diphenyl-1-buten-1-yl]phenoxy]-N-methylethanamine Hydrochloride Salt; _x000B_(Z)-4-Chloro-1,2-diphenyl-1-[4-[2-(N-methylamino)ethoxy]phenyl]-1-butene Hydrochloride Salt; Fc 1200 Hydrochloride Salt; N-Demethyltoremifene Hydrochloride |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol](/img/structure/B587145.png)

![9-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B587153.png)

![4-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B587156.png)